molecular formula C20H26N2O5S B411245 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide

Cat. No.: B411245
M. Wt: 406.5g/mol
InChI Key: LITABBUWOCESGV-UHFFFAOYSA-N
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Description

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide is a complex organic compound with a molecular formula of C20H26N2O5S. This compound is characterized by the presence of a sulfonyl group, dimethoxyphenyl group, and anilino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonylation of 3,4-dimethoxyaniline with a suitable sulfonyl chloride, followed by the introduction of the ethylacetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethylacetamide group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structural features allow it to bind to receptor sites, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-methoxybenzyl)acetamide
  • 2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide

Uniqueness

Compared to similar compounds, N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylacetamide group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-ethylacetamide

InChI

InChI=1S/C20H26N2O5S/c1-6-21-20(23)13-22(16-10-14(2)9-15(3)11-16)28(24,25)17-7-8-18(26-4)19(12-17)27-5/h7-12H,6,13H2,1-5H3,(H,21,23)

InChI Key

LITABBUWOCESGV-UHFFFAOYSA-N

SMILES

CCNC(=O)CN(C1=CC(=CC(=C1)C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCNC(=O)CN(C1=CC(=CC(=C1)C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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